molecular formula C9H11ClN2O B1523733 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride CAS No. 1251923-62-2

2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride

Cat. No. B1523733
CAS RN: 1251923-62-2
M. Wt: 198.65 g/mol
InChI Key: PRRLNANRUDWRIT-UHFFFAOYSA-N
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Description

“2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride” is a chemical compound with the CAS Number: 1251923-62-2 . It has a molecular weight of 198.65 and its IUPAC name is [4-(aminomethyl)phenoxy]acetonitrile hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O.ClH/c10-5-6-12-9-3-1-8(7-11)2-4-9;/h1-4H,6-7,11H2;1H . This indicates that the compound consists of a phenyl ring (C6H5-) attached to an acetonitrile group (-CH2CN) via an aminomethyl group (-NH-CH2-). The entire molecule is then associated with a chloride ion (Cl-) to form the hydrochloride salt .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found .

Scientific Research Applications

I have conducted a search for the scientific research applications of “2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride,” but unfortunately, the specific details regarding unique applications for this compound are not readily available in the search results. This compound is listed on various chemical suppliers’ websites like Sigma-Aldrich and Ambeed , which mention its CAS number and availability, but do not provide detailed applications.

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. Its effects would depend on its interactions with biological systems, which could vary widely based on the specific context .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H302, H312, H315, H319, H332, and H335 . These codes indicate potential hazards such as harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-(aminomethyl)phenoxy]acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-5-6-12-9-3-1-8(7-11)2-4-9;/h1-4H,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRLNANRUDWRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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